molecular formula C7H14 B1582162 1,3-Dimethylcyclopentane CAS No. 2453-00-1

1,3-Dimethylcyclopentane

Cat. No. B1582162
CAS RN: 2453-00-1
M. Wt: 98.19 g/mol
InChI Key: XAZKFISIRYLAEE-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopentane is a chemical compound with the molecular formula C7H14 . It has an average mass of 98.186 Da and a monoisotopic mass of 98.109550 Da .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylcyclopentane consists of a cyclopentane ring with two methyl groups attached at the 1 and 3 positions . The compound exists in two stereoisomers: cis-1,3-Dimethylcyclopentane and trans-1,3-Dimethylcyclopentane .


Physical And Chemical Properties Analysis

1,3-Dimethylcyclopentane is a liquid at room temperature with a boiling point of approximately 364.33 K . Its melting point is around 132.6 K . The compound has a molecular weight of 98.1861 .

Scientific Research Applications

Synthetic Methodology and Molecular Pharmacology

  • Synthesis of Neoprofen : 1,3-Dimethylcyclopentane derivatives, specifically 3,3-dimethylcyclopentanes (neopentylenes), play a significant role in synthetic pharmaceutical libraries. These compounds define a unique hydrophobic and rigid 3-D topology. An example is the synthesis of "neoprofen", a rigidified analogue of ibuprofen, which demonstrates the application of neopentylenes in altering the 3-D topology of pharmaceutical substances (Ramsubhag et al., 2016).

Chemical Reactions and Applications

  • Borostannylation of Alkynes and Enynes : The hetero-bismetallating reagent 1,3-dimethyl-2-trimethylstannyl-2-bora-1,3-diazacyclopentane demonstrates the utility of 1,3-dimethylcyclopentane in synthetic chemistry. It is used in catalyzed vicinal syn-additions to alkynes and 1,3-enynes, forming stable boron pinacolates. These adducts have applications in tandem cross-coupling reactions and as dienes in Diels-Alder reactions (Singidi & RajanBabu, 2010).

Natural Product Synthesis

  • Asymmetric Transfer Hydrogenation : 1,3-Dimethylcyclopentane derivatives are used in the enantioselective mono reduction of diketones. This process, utilizing ruthenium complexes, leads to the production of hydroxy ketones which are important building blocks for natural product synthesis (Metz et al., 2022).

Organoelectronics and Molecule Activation

  • Cyclobutane and Cyclopentane Derivatives : Research on isolable congeners of cyclobutane-1,3-diyl, including cyclopentane-1,3-diyl derivatives, highlights their importance in the field of organoelectronics and the activation of small molecules (Ito, 2018).

Fuel Research

  • High Energy-Density Hydrocarbon Fuels : The thermal stability and decomposition kinetics of 1,3-dimethyladamantane, a compound related to 1,3-dimethylcyclopentane, have been investigated for its potential as a high-energy-density hydrocarbon fuel (Qin et al., 2014).

Molecular Rods and Organometallics

  • Molecular Rods with Bicyclopentane Cages : The construction of molecular rods combining o-carborane and bicyclo[1.1.1]pentane cages, where cycloaddition reactions are achieved next to the bicyclopentane cage, showcases another application in molecular design (Kaleta et al., 2015).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Cycloisomerization : 1,3-Dimethylcyclopentane derivatives are involved in the cycloisomerization of functionalized 1,6-dienes, demonstrating their utility in synthetic catalysis (Kisanga & Widenhoefer, 2000).

Neutron Diffraction Studies

  • Molten 1,3-Dimethylimidazolium Chloride : Neutron diffraction studies of 1,3-dimethylimidazolium chloride, a room temperature ionic liquid, highlight the importance of 1,3-dimethylcyclopentane in understanding the structural properties of ionic liquids (Hardacre et al., 2003).

Pharmaceutical Chemistry

  • Cis-4,4-Dimethyl-2-Isopropenylcyclopentane Derivatives : The synthesis of certain cyclopentane derivatives for potential use towards the protoilludane skeleton in sesquiterpenes represents another area of pharmaceutical research (Mdachi, 2004).

Reductive Dimethylcyclopropanation

  • Cobalt-Catalyzed Reactions : The cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes, utilizing a Me2CCL2/Zn reagent mixture, underscores the role of 1,3-dimethylcyclopentane in advanced synthetic methodologies (Werth & Uyeda, 2018).

Catalyst for Oxidation Reactions

  • Sulfonated Schiff Base Dimethyltin(IV) Coordination Polymer : This polymer, which incorporates a dimethyltin(IV) compound, is used as a catalyst for Baeyer–Villiger oxidation of ketones under solvent-free conditions, indicating a potential application in green chemistry (Martins et al., 2016).

Safety And Hazards

1,3-Dimethylcyclopentane is an extremely flammable liquid and vapor. It may cause skin irritation and is suspected of damaging fertility or the unborn child. It may also cause drowsiness and dizziness . In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,3-dimethylcyclopentane
Source PubChem
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InChI

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKFISIRYLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID10871849
Record name 1,3-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Colorless liquid; [CHEMINFO]
Record name 1,3-Dimethylcyclopentane
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Flash Point

Flash point < 21 °C
Record name 1,3-Dimethylcyclopentane
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Product Name

1,3-Dimethylcyclopentane

CAS RN

2453-00-1
Record name 1,3-Dimethylcyclopentane
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Record name 1,3-Dimethylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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